2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide - 22302-75-6

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Catalog Number: EVT-2890278
CAS Number: 22302-75-6
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer activity: Several 4H-chromene derivatives with structural similarities to 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide have demonstrated promising anticancer activity [].
  • Antibacterial activity: The presence of a thiadiazole ring in some of the investigated compounds has been linked to potent antibacterial activity [].
  • Antifungal activity: Compounds containing the 2-oxo-2-(2-phenyl-5,6,7,8-tetrahydro-indolizin-3-yl)acetamide moiety have shown potential as antifungal agents [].

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

  • Compound Description: This compound class represents a series of derivatives synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv []. They feature a substituted 5-phenyl-1,3,4-oxadiazole-2-thiol moiety linked to the acetamide nitrogen.
  • Relevance: While sharing the core acetamide structure with the target compound, this series introduces a benzothiophene ring system fused with a tetrahydrothiophene ring, replacing the tetrahydronaphthalene moiety of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. This modification explores the impact of heterocyclic ring systems on antitubercular activity. []

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide

  • Compound Description: This compound and its enantiomers were synthesized and characterized as potent and selective α1A adrenergic receptor agonists []. They feature a methanesulfonamide group attached to a tetrahydronaphthalene ring system with a 4,5-dihydro-1H-imidazol-2-yl substituent.

2-{1-[(6R,S)-3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl]ethylidene}-N-methylhydrazinecarbothioamide

  • Compound Description: This compound, also known as (R,S)-fixolide 4-methylthiosemicarbazone, was synthesized and structurally characterized [, ]. It features a methylthiosemicarbazone moiety linked to a hexamethyl-substituted tetrahydronaphthalene ring system.

3-(5,6,7,8-tetrahydronaphthalen-2-yl)quinoxaline Derivatives

  • Compound Description: A series of 2-substituted derivatives of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)quinoxaline, including quinoxaline derivatives, hydrazinoquinoxaline-Schiff bases, and a Mannich base, were synthesized and characterized [].
  • Relevance: These derivatives share the 5,6,7,8-tetrahydronaphthalen-2-yl moiety with 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The key difference lies in the presence of a quinoxaline ring system directly attached to the tetrahydronaphthalene in these derivatives, instead of the chloroacetamide group present in the target compound. []
  • Compound Description: This series encompasses various mono-Mannich bases derived from 4-[7'-bromo (and trifluoromethyl)-1',5'-naphthyridin-4'-yl-amino]-5,6,7,8-tetrahydronaphthalen-1-ols. These compounds were synthesized and assessed for their antimalarial activity [, ].
  • Relevance: These compounds, while possessing the tetrahydronaphthalene core found in 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, introduce a naphthyridine ring system linked through an amine at the 4' position. Additionally, variations in the substituents on the naphthyridine ring (bromo or trifluoromethyl) and the nature of the Mannich base contribute to the structural diversity within this series, aiming at enhancing antimalarial potency. [, ]

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide

  • Compound Description: This group of compounds represents a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives synthesized and evaluated for their antimicrobial activities. []
  • Relevance: Although similar to the target compound 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in the acetamide moiety, this series replaces the tetrahydronaphthalene with a tetrahydrobenzothiophene ring system, and the chlorine atom with an arylphenyl group, signifying a shift in the structural framework and potentially influencing the antimicrobial properties. []

(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine

  • Compound Description: This compound features an ethoxynaphthalene moiety connected to a tetrahydronaphthalene ring through a methylidene bridge [, ].

2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide GABA Derivative

  • Compound Description: This compound is a GABA derivative of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide formulated into a nail lacquer for treating onychomycosis. Its antifungal activity was tested against Aspergillus niger [].
  • Relevance: While containing the 2-chloroacetamide moiety like the target compound, this derivative replaces the tetrahydronaphthalene with a 9,10-dioxo-9,10-dihydroanthracene ring system. Furthermore, it incorporates a GABA substituent, signifying structural modifications for targeting fungal pathogens. []
  • Compound Description: This series comprises a range of 2-oxo-2-(2-phenyl-5,6,7,8-tetrahydro-indolizin-3-yl)acetamide derivatives developed and patented for their antifungal properties. These compounds target the fungal cell wall for their mechanism of action [, ].

2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Derivatives

  • Compound Description: This series includes various derivatives of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide synthesized and screened for their antimicrobial activity [, , ]. The variations in these derivatives primarily involve substitutions on the phenyl ring attached to the thiazole.

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent and orally bioavailable c-KIT kinase inhibitor, exhibiting activity against a broad range of c-KIT mutants, including those resistant to imatinib [].
  • Relevance: This compound, while sharing the core acetamide structure with 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, features a distinct substitution pattern. It includes a 4-chloro-3-(trifluoromethyl)phenyl group on the acetamide nitrogen and a complex 4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl substituent on the alpha carbon. This significant structural variation reflects a targeted design approach for potent and selective c-KIT kinase inhibition. []
  • Compound Description: This entry represents a series of 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl) acetamide derivatives synthesized and characterized for their potential use as antifungal and antioxidant agents. []

2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)- acetamide Derivatives

  • Compound Description: This set comprises diverse 2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamide derivatives synthesized and evaluated for their potential as local anesthetics. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: This series consists of various (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues synthesized and characterized as potential therapeutic agents. []
  • Relevance: While sharing the acetamide core with 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, these analogues incorporate a complex imidazole ring system linked to a morpholine ring, replacing the tetrahydronaphthalene, indicating a significant structural change for potentially different therapeutic targets. []
  • Compound Description: This series includes various derivatives synthesized from the reaction of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-quinoline-2(1H)-thione (2) with various reagents. These reactions yielded compounds with diverse structures, including pyrazolotetrahydroquinoline-5-hydrazones, tetrahydrothieno[2,3-b]quinolines, and others [].
  • Relevance: These derivatives are structurally distinct from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. While they both contain a partially saturated six-membered ring, the derivatives incorporate a quinoline or thieno[2,3-b]quinoline system, unlike the tetrahydronaphthalene system in the target compound. []

N-(2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide Polymorphs

  • Compound Description: This entry refers to different polymorphic forms of N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide, which highlights the importance of solid-state characterization in pharmaceutical development [].
  • Relevance: Although sharing the acetamide group with 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, these polymorphs possess a distinct tetrahydrofuro[2,3-b]quinoline system, indicating a structural departure from the target compound. []

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

  • Compound Description: This compound is a pyrazole derivative synthesized by reacting 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride [].

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Compound Description: This compound is a pyrazole derivative synthesized by reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride [].

N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide

  • Compound Description: This compound is an indazole derivative [].
  • Relevance: This compound, while possessing an acetamide group, differs significantly from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in its core structure. It incorporates a chlorinated and methylated indazole ring system instead of the tetrahydronaphthalene moiety. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: This compound is another pyrazole derivative synthesized by reacting 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride [].

2-Chloro-N(6)-cyclopentyladenosine

  • Compound Description: 2-Chloro-N(6)-cyclopentyladenosine (CCPA) is a potent adenosine A1 receptor agonist and a moderate antagonist of the human A3 adenosine receptor [].
  • Relevance: This compound, despite possessing a chlorine atom, significantly differs from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in its core structure. It is an adenosine derivative with a cyclopentyl group at the N6 position and a chlorine atom at the C2 position of the adenine ring, highlighting a completely different pharmacophore. []

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives

  • Compound Description: This series encompasses various N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives designed and synthesized as potential anticancer agents, particularly against colon cancer [, ].
  • Relevance: While sharing the acetamide group with 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, this series introduces a chromene ring system with a 4-chlorophenoxy substituent on the alpha carbon. This significant structural modification reflects a targeted approach towards anticancer activity. [, ]

2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide

  • Compound Description: This compound, synthesized by reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide, has been studied for its antioxidant, analgesic, and anti-inflammatory properties [].

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

  • Compound Description: This compound was synthesized by reacting 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide and structurally characterized. []

5-[2-phenyl pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol Derivatives

  • Compound Description: This series includes diverse 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-phenyl pyridin-3-yl]-1,3,4-oxadiazole-2-thiol, synthesized and evaluated for their cytotoxicity against PANC-1, Caco-2, and SK-N-SH cell lines. []
  • Relevance: These derivatives, while possessing an acetamide group, differ significantly from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. They feature a 1,3,4-oxadiazole ring system linked to a pyridine and phenyl ring, contrasting with the tetrahydronaphthalene moiety in the target compound. []

5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol Derivatives

  • Compound Description: This series consists of various 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were synthesized and screened for cytotoxicity against PANC-1, HepG2, and MCF7 cell lines. []
  • Relevance: Similar to the previous entry, these derivatives differ significantly from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. They incorporate a 1,3,4-oxadiazole linked to a pyridine and a methoxyphenyl ring, contrasting with the target compound's tetrahydronaphthalene moiety. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide Derivatives

  • Compound Description: These two series of derivatives were synthesized from a common intermediate, 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. They were subsequently screened for their antibacterial activity. []
  • Compound Description: This series consists of various 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines. []
  • Relevance: While possessing an acetamide group, these derivatives are structurally distinct from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. They incorporate a thiazole ring linked to a triazole ring system via a thioether linkage, contrasting with the tetrahydronaphthalene moiety in the target compound. []
  • Compound Description: This series includes several N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides synthesized and assessed for their antioxidant and antiplatelet activities. []
  • Compound Description: This compound was synthesized from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide and structurally characterized. []
  • Relevance: This compound, although containing an acetamide group, differs significantly from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. It incorporates a 1,2,4-triazole ring directly attached to the acetamide group instead of the tetrahydronaphthalene and chlorine substituents. []

N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

  • Compound Description: This compound serves as a key intermediate in synthesizing Pelitinib and Neratinib, both irreversible inhibitors of EGFR and HER-2 kinases. []
  • Relevance: This compound, while containing an acetamide group, is structurally different from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. It features a chloro, cyano, and ethoxy-substituted quinoline ring instead of the tetrahydronaphthalene moiety, highlighting its role as a synthetic precursor for kinase inhibitors. []

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

  • Compound Description: This compound is a benzothiazole derivative characterized by X-ray crystallography. []
  • Compound Description: This entry refers to a series of sulfonated derivatives of 5,6,7,8-tetrahydro-1-naphthylamine and 5,6,7,8-tetrahydro-2-naphthylamine. These derivatives were synthesized and characterized to explore the regioselectivity of sulfonation reactions on the tetrahydronaphthalene ring system. []

N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound is a complex molecule featuring a pyrimidine ring linked to a benzenesulfonamide moiety and a 1,3,5-oxadiazine ring. This compound was synthesized and characterized for its potential biological activities. []
  • Relevance: This compound, despite containing some structural similarities, is significantly different from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. It lacks the tetrahydronaphthalene system and instead features a complex architecture involving pyrimidine, benzenesulfonamide, and 1,3,5-oxadiazine rings. []

2-Chloro-N, N-Diphenylacetamide Derivatives

  • Compound Description: This entry represents a series of 2-chloro-N,N-diphenylacetamide derivatives conjugated with various benzaldehydes. These were synthesized and evaluated for analgesic activity and their interactions with cyclooxygenase (COX) enzymes through molecular docking studies. []

(E)-1,3-enynes

  • Compound Description: This entry refers to a series of (E)-1,3-enynes synthesized via a copper-catalyzed one-pot reaction using 2-chloro-N-(quinolin-8-yl)acetamides and terminal alkynes. []
  • Relevance: While these (E)-1,3-enynes are structurally distinct from 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, the synthetic pathway highlights the use of 2-chloroacetamide derivatives as valuable building blocks for constructing diverse molecules. []

Properties

CAS Number

22302-75-6

Product Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Molecular Formula

C12H14ClNO

Molecular Weight

223.7

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,14,15)

InChI Key

FDAUHAVGGMTTBP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)CCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.